N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
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Overview
Description
N-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of benzodiazoles and piperidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include benzodiazole derivatives, thiophene sulfonyl chlorides, and piperidine carboxylic acids. The reaction conditions may involve:
Solvents: Common solvents such as dichloromethane, ethanol, or dimethyl sulfoxide (DMSO).
Catalysts: Catalysts like palladium on carbon (Pd/C) or other transition metal catalysts.
Temperature: Reactions may be carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Continuous flow reactors: For efficient and scalable synthesis.
Purification techniques: Such as recrystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogenated solvents and strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations.
Biology
In biological research, it may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industry, it may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include:
Enzyme inhibition: Binding to the active site of an enzyme and preventing substrate binding.
Receptor modulation: Acting as an agonist or antagonist at a receptor site.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole derivatives: Compounds with similar benzodiazole structures.
Piperidine derivatives: Compounds with similar piperidine structures.
Thiophene sulfonyl compounds: Compounds with similar thiophene sulfonyl groups.
Uniqueness
N-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of benzodiazole, thiophene sulfonyl, and piperidine moieties, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H22N4O4S2 |
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Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C19H22N4O4S2/c1-21-15-6-5-14(12-16(15)22(2)19(21)25)20-18(24)13-7-9-23(10-8-13)29(26,27)17-4-3-11-28-17/h3-6,11-13H,7-10H2,1-2H3,(H,20,24) |
InChI Key |
NQUSYFLQGBZZAJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4)N(C1=O)C |
Origin of Product |
United States |
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